molecular formula C9H9NO4 B189132 2,2-Dimethyl-5-nitro-1,3-benzodioxole CAS No. 54186-68-4

2,2-Dimethyl-5-nitro-1,3-benzodioxole

Cat. No. B189132
CAS RN: 54186-68-4
M. Wt: 195.17 g/mol
InChI Key: XCEHELWIDYNWCU-UHFFFAOYSA-N
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Description

2,2-Dimethyl-5-nitro-1,3-benzodioxole, commonly known as DMNB, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties and potential applications. DMNB is a yellow crystalline powder that is synthesized through a complex chemical process, and it has been found to have a range of biochemical and physiological effects.

Scientific Research Applications

  • Insecticide Synthesis : Sumantri (2005) researched the synthesis of 5-ethyl-carbamyl-2,2-dimethyl-1,3 benzodioxoles as a potential insecticide. This compound was synthesized through a series of reactions starting from 2,2-dimethyl-1,3-benzodioxole and exhibited low-level toxicity due to its benzodioxole moiety, which has natural antioxidant activity and functions as an insecticide synergist (Sumantri, 2005).

  • Electrosynthesis of Conducting Polymers : Xu Jing-kun (2008) demonstrated the electropolymerization of 2,2-dimethyl-1,3-benzodioxole in boron trifuoride diethyl etherate, leading to the development of a novel conducting polymer. This polymer displayed electrical conductivity and was characterized using IR and NMR studies (Xu Jing-kun, 2008).

  • Derivatives of 1,3-Benzodioxoles for Pharmacological Use : Daliacker et al. (1978) explored the preparation of amino-1,3-benzodioxoles from 5-nitro-1,3-benzodioxole. These derivatives have potential pharmacological applications, and their basicity was also studied (Daliacker, Erkens, & Kim, 1978).

  • Catalysis in Organic Synthesis : A study by Fossey & Richards (2004) involved the synthesis of 2,6-Bis(2-oxazolinyl)phenylplatinum(II) NCN Pincer Complexes using 5-nitro-1,3-benzodioxole. These complexes were used as catalysts for carbon-carbon bond formation, highlighting the chemical's role in facilitating organic synthesis (Fossey & Richards, 2004).

  • Antiviral Applications : Garcia-Gancedo et al. (1979) found that derivatives of 5-nitro-1,3-benzodioxole exhibited antiviral properties, particularly against herpes simplex and vaccinia viruses. This study underscores the compound's potential in developing antiviral drugs (Garcia-Gancedo et al., 1979).

  • Anticancer and Antibacterial Agents : Gupta et al. (2016) synthesized 2-phenyl 1,3-benzodioxole derivatives and evaluated them as potential anticancer, DNA binding, and antibacterial agents. This research indicates the compound's potential in medicinal chemistry (Gupta et al., 2016).

properties

IUPAC Name

2,2-dimethyl-5-nitro-1,3-benzodioxole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO4/c1-9(2)13-7-4-3-6(10(11)12)5-8(7)14-9/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEHELWIDYNWCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OC2=C(O1)C=C(C=C2)[N+](=O)[O-])C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90283385
Record name 2,2-dimethyl-5-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethyl-5-nitro-1,3-benzodioxole

CAS RN

54186-68-4
Record name NSC31146
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31146
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2-dimethyl-5-nitro-1,3-benzodioxole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90283385
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-DIMETHYL-5-NITRO-1,3-BENZODIOXOLE
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

24 ml of nitric acid (d=1.4) in 60 ml of glacial acetic acid were added dropwise at 15°-20° C. to 39.0 g of 2,2-dimethyl-1,3-benzodioxole in 200 ml of glacial acetic acid. After stirring at room temperature for 3 hours, the mixture was poured into ice/water and extracted twice with 1 l of methylene chloride. The organic phase was washed neutral with water, dried over sodium sulfate and evaporated in vacuo. The residue, recrystallized from methanol, gave 17.0 g (33.5% of theory) of 2,2-dimethyl-5-nitro-1,3-benzodioxole of melting point 88°-90° C.
Quantity
24 mL
Type
reactant
Reaction Step One
Quantity
39 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 70% (conc.) nitric acid (20 ml) and glacial acetic acid (10 ml) cooled at 12° C. was treated by drops with 5 g (33.3 mmole) of the compound of Example 3A at a rate to maintain the temperature at 15°-20° C. Stirring was continued for 15 minutes after addition, then the brown slurry was diluted to 100 ml with water and filtered. The solid was washed with water, taken up in CH2Cl2, dried (Na2SO4) and evaporated to 5.40 g (83%) of pure yellow mononitro title compound.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DF Schrempp, E Kaifer, H Wadepohl… - … –A European Journal, 2016 - Wiley Online Library
Herein, we analyze the possibility of controlling the electronic structure of mononuclear copper complexes featuring new redox‐active 4,5‐bisguanidino‐substituted benzodioxole …
M Suzuki, Y Nishida, Y Ohguro… - … -Sendai Institute of …, 2005 - library.navoiy-uni.uz
From bi-functional methyl 5-nitro-1, 3-benzodioxole-4-carboxylates designed as artificial β-amino acid homologues, a series of chemo-functional 5-amide derivatives (acrylamide, …
Number of citations: 1 library.navoiy-uni.uz

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